N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety
Mechanism of Action
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic drugs . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the influenza A virus . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. Indole derivatives have been found to have a wide range of effects due to their diverse biological activities . .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide may also influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of similar indole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-2,3-dihydro-1H-indene, which is obtained through the reduction of 2-methoxy-1-indanone.
Formation of the Intermediate: The intermediate 2-methoxy-2,3-dihydro-1H-indene is then reacted with formaldehyde and dimethylamine to form the corresponding N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.
Sulfonamide Formation: The final step involves the reaction of the intermediate amine with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine: A precursor in the synthesis of the target compound.
Methanesulfonamide: A simpler sulfonamide with similar functional groups.
2-methoxy-2,3-dihydro-1H-indene: The core structure of the target compound.
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is unique due to the presence of both the methanesulfonamide group and the 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12(9-13-17(2,14)15)7-10-5-3-4-6-11(10)8-12/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPXAZOKCVAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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